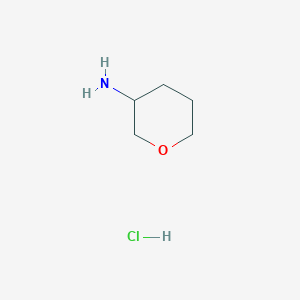

Tetrahydro-2H-pyran-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPVBQTPDYSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673803 | |

| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-58-0 | |

| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Chiral Saturated Heterocycles

An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-amine hydrochloride: Properties, Synthesis, and Applications

In the landscape of modern drug discovery, the strategic incorporation of chiral, saturated heterocyclic scaffolds is a cornerstone of rational molecular design. These motifs, moving beyond the traditional flatlands of aromatic rings, offer access to a three-dimensional chemical space that is crucial for achieving high-affinity and selective interactions with complex biological targets. Among these valuable building blocks, (S)-Tetrahydro-2H-pyran-3-amine hydrochloride emerges as a synthon of significant interest. Its constrained cyclic ether framework, combined with a stereodefined primary amine, provides a unique combination of structural rigidity, hydrogen bonding capability, and a key vector for further chemical elaboration.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride. We will delve into its core chemical and physical properties, provide detailed spectroscopic analysis, outline robust synthetic and resolution protocols with mechanistic insights, and explore its applications as a privileged scaffold in the development of novel therapeutics.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride is a colorless to pale yellow solid whose properties are summarized below.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| CAS Number | 1071829-81-6 | [4] |

| Melting Point | 198–202°C (with decomposition) | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| pKa (amine group) | 9.2 ± 0.1 | [3] |

| Solubility (25°C) | 48 mg/mL in Water; 6 mg/mL in Ethanol | [3] |

| Specific Optical Rotation | [α]_D²⁰ = +15.6° (c = 1.0 in H₂O) | [3] |

| LogP (Octanol-Water) | -0.85 ± 0.05 | [3] |

The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine through ion-dipole interactions, a critical attribute for biological assays and potential formulation development.[3] The negative LogP value indicates a moderate degree of hydrophilicity.[3]

Structural and Stereochemical Elucidation

The molecule's structure is defined by a six-membered tetrahydropyran (THP) ring with an amine group at the C3 position.[3] The stereogenic center at C3 is of the (S)-configuration, a feature that imparts distinct physicochemical and biological properties compared to its (R)-enantiomer.[3]

Crystallographic Analysis: Single-crystal X-ray diffraction studies provide definitive proof of the absolute configuration and reveal key intermolecular interactions in the solid state.[3]

-

Crystal System: Monoclinic

-

Space Group: P2₁

-

Unit Cell Parameters: a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5°[3]

-

Key Interactions: The crystal lattice is stabilized by a network of hydrogen bonds. The ammonium group notably forms a bifurcated hydrogen bond with the chloride counter-ion (N-H···Cl, 2.89 Å) and the oxygen atom of an adjacent tetrahydropyran ring (O···H-N, 3.12 Å).[3] This network is fundamental to the compound's crystalline structure and thermodynamic stability.

Caption: Workflow for chiral resolution.

Mechanistic Causality: The success of this resolution hinges on the three-dimensional arrangement of the atoms in the diastereomeric salts. The interaction between the (S)-amine and (R)-mandelic acid allows for more efficient crystal packing and stronger intermolecular forces (e.g., hydrogen bonding) compared to the (R,R) pair. This results in a lower free energy for the crystal lattice of the (S,R) salt, leading to its reduced solubility and preferential crystallization. [5]

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. It is not merely a passive linker but an active contributor to a compound's pharmacological profile, often improving metabolic stability, aqueous solubility, and providing a rigid framework for orienting pharmacophoric elements. [6][7]

Role as a Bioisostere and Scaffold

The THP moiety can serve as a bioisostere for other cyclic systems or acyclic linkers. The ring oxygen can act as a hydrogen bond acceptor, an interaction that is crucial in many ligand-receptor binding events. For example, in the design of HIV protease inhibitors, the cyclic ether oxygens of THP-like structures can form critical hydrogen bonds with aspartate residues in the enzyme's active site, significantly enhancing potency. [8]

Biological Activities

Derivatives of (S)-Tetrahydro-2H-pyran-3-amine have demonstrated a range of biological activities, making this scaffold a versatile starting point for library synthesis.

-

Enzyme Inhibition: The compound has been investigated as a core for developing enzyme inhibitors that can modulate various biochemical pathways. [3]* Anticancer Activity: Preliminary studies indicate that derivatives may exhibit antiproliferative effects. The mechanism is thought to involve the inhibition of specific enzymes critical for cell proliferation or the induction of cell cycle arrest, particularly in the G0/G1 phase. [3]* Monoamine Reuptake Inhibition: More complex analogues, such as (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine, have been identified as potent triple monoamine reuptake inhibitors (TUIs), with potential applications as antidepressants. [9] The pyran ring is a key structural subunit in a vast number of natural products and bioactive molecules, contributing to activities ranging from antimicrobial and antioxidant to anti-inflammatory effects. [10]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Identification: (S)-Tetrahydro-2H-pyran-3-amine hydrochloride is classified as a hazardous chemical. It is known to cause skin and eye irritation. [7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a laboratory fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. [11]* Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. [7]Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon) to ensure long-term stability. [2][12]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]

Conclusion

(S)-Tetrahydro-2H-pyran-3-amine hydrochloride is more than a simple chiral amine; it is a strategically valuable building block for modern medicinal chemistry. Its well-defined stereochemistry, favorable physicochemical properties, and the versatile reactivity of its primary amine group make it an ideal starting point for constructing complex molecules. The robust and scalable chiral resolution process ensures access to enantiomerically pure material, a critical requirement for developing selective therapeutics. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery, the utility and importance of scaffolds like (S)-Tetrahydro-2H-pyran-3-amine hydrochloride are set to expand, paving the way for the next generation of innovative medicines.

References

-

ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Available at: [Link]

-

CP Lab Safety. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg. Available at: [Link]

-

Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

-

MySkinRecipes. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride. Available at: [Link]

-

Nanda, S., et al. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. PubMed Central. Available at: [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-. NIST WebBook. Available at: [Link]

-

PubChem. Oxan-3-amine. National Institutes of Health. Available at: [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

- Various Authors. Additional product and safety information available from supplier websites such as Sigma-Aldrich, BLD Pharm, and CymitQuimica.

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-81-6 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 675112-58-0|Tetrahydro-2H-pyran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 12. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of a wide array of biologically active molecules. Its constrained, non-planar ring system and the presence of a primary amine offer a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and other targeted therapies. Detailed experimental protocols, spectroscopic data, and an exploration of its significance in drug-receptor interactions are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen. The introduction of an amine group at the 3-position, as in Tetrahydro-2H-pyran-3-amine, provides a critical anchor for further chemical modification and a key interaction point with biological targets.[2] This versatile building block exists as two enantiomers, (R)- and (S)-Tetrahydro-2H-pyran-3-amine, the stereochemistry of which is often crucial for biological activity. The hydrochloride salt form enhances aqueous solubility, making it amenable to a variety of experimental conditions.[2][3]

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₅H₁₂ClNO, and its molecular weight is 137.61 g/mol .[4][5] The molecule consists of a saturated six-membered ring containing one oxygen atom (the tetrahydropyran ring) with an amino group attached to the carbon at the 3-position. The presence of a chiral center at C3 gives rise to the (R) and (S) enantiomers.

Stereochemistry and Conformation

The stereochemistry at the C3 position significantly influences the biological activity of molecules derived from this scaffold. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The amine substituent can exist in either an axial or equatorial position, and the preferred conformation will depend on the other substituents on the ring and the surrounding chemical environment.

Physicochemical Data

A summary of the key physicochemical properties of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride is presented in the table below.[2]

| Property | Value | Method |

| Molecular Formula | C₅H₁₂ClNO | - |

| Molecular Weight | 137.61 g/mol | - |

| Appearance | Colorless to pale yellow solid | Visual Inspection |

| Melting Point | 198–202 °C (decomposition) | Differential Scanning Calorimetry |

| Solubility (25 °C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | Shake-flask method |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration |

| LogP (Octanol-water) | -0.85 ± 0.05 | - |

| Optical Rotation [α]D²⁰ | +15.6° (c = 1.0 in H₂O) | Polarimetry |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical aspect of its application in drug development. Several synthetic strategies have been developed to access the individual enantiomers in high purity.

Synthetic Strategies Overview

A variety of methods can be employed for the synthesis of the chiral amine. These include:

-

Chiral Resolution: This classical approach involves the separation of a racemic mixture of the amine using a chiral resolving agent, such as (R)-Mandelic acid, to form diastereomeric salts that can be separated by crystallization.[2]

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the amine group or the tetrahydropyran ring.

-

Enzymatic Resolution: Biocatalytic methods, such as the use of lipases or proteases, can be employed to selectively acylate one enantiomer of a racemic amine, allowing for their separation.

The following diagram illustrates a generalized workflow for the synthesis via chiral resolution.

Caption: Generalized workflow for the chiral resolution of racemic Tetrahydro-2H-pyran-3-amine.

Representative Experimental Protocol: Chiral Resolution of Racemic Tetrahydro-2H-pyran-3-amine

This protocol is a representative method based on the principles of diastereomeric salt formation.

Materials:

-

Racemic Tetrahydro-2H-pyran-3-amine

-

(R)-(-)-Mandelic acid

-

Ethanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic Tetrahydro-2H-pyran-3-amine (1.0 eq) in ethanol. To this solution, add a solution of (R)-(-)-Mandelic acid (1.0 eq) in ethanol. Stir the mixture at room temperature. The diastereomeric salt of the (S)-amine with (R)-mandelic acid will preferentially crystallize.

-

Isolation of the Diastereomeric Salt: Filter the resulting precipitate and wash with cold ethanol, followed by diethyl ether to yield the crude (S)-amine-(R)-mandelate salt. The mother liquor contains the enriched (R)-amine-(R)-mandelate salt.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10). Extract the free (S)-amine with dichloromethane (3x).

-

Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-Tetrahydro-2H-pyran-3-amine.

-

Formation of the Hydrochloride Salt: Dissolve the free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

-

Final Product Isolation: Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield (S)-Tetrahydro-2H-pyran-3-amine hydrochloride.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this molecule. The following are typical chemical shifts observed for the (S)-enantiomer in D₂O.[2]

¹H NMR (400 MHz, D₂O):

-

δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax)

-

δ 3.72–3.68 (m, 2H, H-6eq/H-6ax)

-

δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3)

-

δ 2.10–1.95 (m, 2H, H-4eq/H-4ax)

-

δ 1.80–1.65 (m, 2H, H-5eq/H-5ax)

¹³C NMR (100 MHz, D₂O):

-

δ 72.8 (C-2)

-

δ 68.4 (C-6)

-

δ 58.1 (C-3)

-

δ 32.5 (C-4)

-

δ 24.9 (C-5)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the ammonium salt (around 3000-2800 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), N-H bending (around 1600-1500 cm⁻¹), and C-O stretching of the ether linkage (around 1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule would be expected to show a prominent peak corresponding to the protonated free amine [M+H]⁺ at m/z 102.1.

Applications in Drug Discovery and Development

The Tetrahydro-2H-pyran-3-amine scaffold is a valuable component in the design of novel therapeutic agents, particularly in the development of enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of this scaffold is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6] The mechanism of action involves the inhibition of DPP-4, which leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7] Elevated GLP-1 levels stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[7][8]

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

Caption: The role of DPP-4 inhibitors in augmenting the incretin effect for glycemic control.

The Tetrahydro-2H-pyran-3-amine moiety can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. The amine group can form crucial hydrogen bonds and ionic interactions with amino acid residues in the enzyme's binding pocket, while the tetrahydropyran ring provides a rigid scaffold that positions the interacting groups optimally for binding and can also engage in hydrophobic interactions.

Other Therapeutic Areas

Derivatives of Tetrahydro-2H-pyran-3-amine have also been investigated for their potential in other therapeutic areas, including as anticancer agents and as modulators of monoamine transporters for the treatment of neurological disorders.[1][3] The ability to introduce diverse substituents onto the amine and the tetrahydropyran ring allows for the fine-tuning of the pharmacological properties of these molecules to achieve desired selectivity and potency.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex, biologically active molecules. The successful application of this scaffold in the development of DPP-4 inhibitors highlights its potential for creating novel therapeutics that can address a wide range of diseases. This in-depth guide provides a solid foundation for researchers and scientists working with this important molecule, from its fundamental properties and synthesis to its application in the design of next-generation drugs.

References

-

ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]

- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.

- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.

-

PubMed. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. [Link]

-

PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. [Link]

-

PubMed. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). [Link]

-

PubMed. Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands. [Link]

-

PubMed Central. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

PubMed Central. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. [Link]

-

PubMed Central. Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development?. [Link]

-

StatPearls. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

The Role of Functional Groups in Drug-Receptor Interactions. [Link]

Sources

- 1. Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydro-2H-pyran-3-amine hydrochloride CAS number

An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereochemistry, synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.

Introduction: More Than a Single Molecule

The name "this compound" refers not to a single entity but to a family of stereoisomers. This distinction is paramount in the context of pharmacology and drug design, where the three-dimensional arrangement of atoms can dictate biological activity. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often used to enhance solubility, improve metabolic stability, and serve as a bioisosteric replacement for less favorable groups. The amine functionality at the 3-position provides a key synthetic handle for elaboration into a diverse range of complex molecules.

The primary forms of this compound encountered in research are:

-

The Racemic Mixture: An equal mixture of the (R) and (S) enantiomers.

-

The (R)-enantiomer: The dextrorotatory stereoisomer.

-

The (S)-enantiomer: The levorotatory stereoisomer.

Each of these has a distinct Chemical Abstracts Service (CAS) number, and understanding which isomer is being used is the first step in any rigorous scientific endeavor.

Physicochemical and Stereochemical Properties

The hydrochloride salt form of 3-aminotetrahydropyran significantly enhances aqueous solubility compared to the free base, a critical property for many biological assays and for formulating drug candidates. The key properties are summarized below.

| Property | Racemic | (R)-enantiomer | (S)-enantiomer |

| CAS Number (HCl Salt) | 675112-58-0 | 1315500-31-2 | 1245724-46-2 |

| CAS Number (Free Base) | 120811-32-7 | 1071829-82-7 | Not commonly listed |

| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol |

| Physical Form | Solid | Colorless to pale yellow solid[1] | Solid |

| Solubility | Soluble in water and polar organic solvents[1] | Soluble in water and polar organic solvents[1] | Soluble in water |

Causality Insight: The presence of the chiral center at the C3 position means that the (R) and (S) enantiomers will interact differently with other chiral molecules, such as enzymes and receptors in the body. This is the fundamental reason why the synthesis and separation of individual enantiomers are critical in drug development; one enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects.

Synthesis and Stereochemical Control

The synthesis of Tetrahydro-2H-pyran-3-amine can be approached in several ways, with the primary challenge being the control of stereochemistry at the C3 position.

Racemic Synthesis via Reductive Amination

A common and straightforward method to produce the racemic mixture is through the reductive amination of the corresponding ketone, tetrahydro-2H-pyran-3(4H)-one.

Caption: Workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Imine Formation: To a solution of tetrahydro-2H-pyran-3(4H)-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Expertise & Experience: NaBH₃CN is chosen because it is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The reaction is run at a neutral to slightly acidic pH, which is optimal for imine reduction.

-

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl until the pH is ~2. Stir for 1 hour, then concentrate the mixture under reduced pressure.

-

Extraction: Redissolve the residue in water and wash with dichloromethane (DCM) to remove unreacted ketone. Basify the aqueous layer to pH >12 with solid NaOH and extract the free amine product with DCM (3x).

-

Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting oil in a minimal amount of DCM and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield racemic this compound.

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure material requires a more sophisticated strategy, typically involving either asymmetric synthesis or resolution of the racemate.

Strategy 1: Asymmetric Enzymatic Synthesis

A powerful method for establishing the chiral center is through the asymmetric reduction of a ketone precursor using a ketoreductase (KRED) enzyme. This approach is often followed by conversion of the resulting chiral alcohol to the amine.

Caption: Asymmetric synthesis workflow.

Trustworthiness: This enzymatic method is highly self-validating. The high stereoselectivity of enzymes like KREDs ensures the production of a single enantiomer with very high enantiomeric excess (>99% ee is common), which can be confirmed by chiral HPLC analysis[2].

Strategy 2: Chiral Resolution of the Racemate

This classic technique involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like (R)-(-)-mandelic acid or tartaric acid. This reaction forms a pair of diastereomeric salts which have different solubilities and can be separated by fractional crystallization.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic Tetrahydro-2H-pyran-3-amine free base (1.0 eq) in a suitable solvent such as ethanol or an ethanol/water mixture.

-

Add Resolving Agent: To this solution, add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.

-

Expertise & Experience: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor, which maximizes the purity of the first crop.

-

-

Crystallization: Allow the mixture to stand at room temperature, or cool slowly, to induce crystallization of the less soluble diastereomeric salt (e.g., the (S)-amine-(R)-mandelate salt).

-

Isolation: Collect the crystals by filtration. The enantiomeric purity can be enhanced by recrystallization.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to break the salt and liberate the enantiomerically enriched free amine, which can then be extracted.

-

Conversion to HCl Salt: Convert the enantiopure free amine to its hydrochloride salt as described in the racemic synthesis protocol.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed.

Caption: Analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For this compound in D₂O:

-

¹H NMR: One would expect a series of complex multiplets in the regions of ~1.5-2.2 ppm (for the ring protons at C4 and C5), ~3.2-4.2 ppm (for the protons at C2, C3, and C6 adjacent to oxygen or nitrogen). The proton at C3, being attached to the chiral center, will show distinct couplings to its neighbors.

-

¹³C NMR: Signals for the five carbon atoms of the ring are expected. The carbons adjacent to the heteroatoms (C2, C6, and C3) will appear further downfield (~60-80 ppm and ~45-55 ppm respectively) compared to the other ring carbons (C4, C5) which would be more upfield (~20-35 ppm).

High-Performance Liquid Chromatography (HPLC)

Purity Determination: Reversed-phase HPLC (RP-HPLC) is used to determine chemical purity. A typical method would involve a C18 column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.

Enantiomeric Purity (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee).

-

Principle: A chiral stationary phase (CSP), often based on derivatized polysaccharides like cellulose or amylose, is used. The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation.

-

Typical Method:

-

Column: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: Typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape.

-

Detection: UV detection at a low wavelength (~210 nm).

-

Applications in Drug Discovery and Development

Tetrahydro-2H-pyran-3-amine is a valuable building block due to its combination of a favorable heterocyclic core and a reactive primary amine.

Scaffold for Bioactive Molecules

The THP ring is a common feature in many bioactive molecules and approved drugs. The amine at the C3 position serves as a versatile attachment point for building out molecular complexity. Derivatives of the 3-aminotetrahydropyran scaffold have been investigated for various therapeutic areas, including as potential anticancer agents and DPP-4 inhibitors for diabetes[3][4].

Role in PROTACs and Linker Chemistry

One of the most exciting modern applications for this scaffold is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[5].

Caption: Integration into PROTAC synthesis.

Causality Insight: The primary amine of Tetrahydro-2H-pyran-3-amine is a potent nucleophile, making it ideal for forming stable amide bonds with carboxylic acid-functionalized ligands for either the target protein or the E3 ligase. The THP ring itself can serve as a rigid or semi-rigid component of the PROTAC linker. The properties of the linker—its length, rigidity, and solubility—are critical for enabling the formation of a stable and productive ternary complex (PROTAC-Target-E3 Ligase) and ultimately dictate the efficiency of protein degradation[6]. The THP moiety contributes favorable physicochemical properties (like improved solubility) to the overall PROTAC molecule, which is often a challenge due to their high molecular weight.

Safety and Handling

This compound is a chemical that requires standard laboratory safety precautions.

| Hazard Class | GHS Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Source: Sigma-Aldrich Safety Data

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its true utility is unlocked through a deep understanding of its stereochemistry. The ability to synthesize or resolve specific enantiomers allows for the precise construction of complex molecules, from novel enzyme inhibitors to advanced protein degraders like PROTACs. The methodologies for its synthesis, purification, and analysis are robust and well-established, providing chemists with a reliable tool to advance the frontiers of drug discovery. As the demand for therapeutics with improved properties and novel mechanisms of action continues to grow, the strategic application of scaffolds like 3-aminotetrahydropyran will undoubtedly play a significant role in the development of next-generation medicines.

References

-

ChemBK. (2024, April 9). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844). Retrieved from [Link]

-

Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724-5731. Retrieved from [Link]

-

Feng, J., et al. (2011). An asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 13(10), 2552-2555. Retrieved from [Link]

-

Scudellari, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6627-6641. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 149. Retrieved from [Link]

-

Springer Protocols. (2019). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Methods in Molecular Biology. Retrieved from [Link]

-

SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]

-

Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(15), 3851-3873. Retrieved from [Link]

-

ResearchGate. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

-

Signal Transduction and Targeted Therapy. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-21. Retrieved from [Link]

-

MDPI. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(19), 6529. Retrieved from [Link]

-

Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. Retrieved from [Link]

-

Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264. Retrieved from [Link]

-

ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4537-4545. Retrieved from [Link]

-

Scribd. (n.d.). Asymmetric Synthesis: Presented By: Faizan Ahmed M.SC (F) Presented To: Dr. Imran Ali Hashmi. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4816. Retrieved from [Link]

-

Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

Sources

- 1. (R)-tetrahydro-2H-pyran-3-amine hydrochloride [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Tetrahydro-2H-pyran-3-amine hydrochloride

An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a versatile saturated heterocyclic amine that has garnered significant attention in medicinal chemistry and organic synthesis. As a key building block, its conformationally restricted tetrahydropyran (THP) scaffold is a prevalent feature in numerous biologically active molecules and marketed drugs.[1] The presence of a primary amine allows for a wide array of chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications for researchers, scientists, and drug development professionals. The hydrochloride salt form enhances aqueous solubility and stability, making it convenient for both synthetic manipulation and biological screening.[2][3]

Chemical Identity and Physicochemical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each identified by a unique CAS number. It typically presents as a white to pale yellow crystalline powder.[2][4] The compound is readily soluble in water and other polar organic solvents, a property enhanced by its salt form.[4]

Structural Information and Identification

Molecular Structure of this compound

Caption: Chemical structure of protonated Tetrahydro-2H-pyran-3-amine with its chloride counter-ion.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Data for the (S)-enantiomer is specifically noted where available.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO·HCl / C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2][5] |

| Appearance | White to pale yellow crystalline powder | [2][4] |

| Melting Point | 198–202 °C (decomposes) ((S)-enantiomer) | [3] |

| pKa (amine group) | 9.2 ± 0.1 ((S)-enantiomer) | [3] |

| LogP (octanol-water) | -0.85 ± 0.05 ((S)-enantiomer) | [3] |

| Solubility (25°C) | 48 mg/mL (Water), 6 mg/mL (Ethanol) ((S)-enantiomer) | [3] |

| Purity (Commercial) | ≥95% | [2][6] |

| CAS Numbers | 675112-58-0 (racemic) 1071829-82-7 ((R)-enantiomer) 1071829-81-6 ((S)-enantiomer) | [7][8] |

Spectroscopic and Analytical Characterization

Accurate characterization is crucial for verifying the identity and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following data corresponds to the (S)-enantiomer and provides a reference for structural confirmation.

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, D₂O) | δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax); δ 3.72–3.68 (m, 2H, H-6eq/H-6ax); δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3); δ 2.10–1.95 (m, 2H, H-4eq/H-4ax); δ 1.80–1.65 (m, 2H, H-5eq/H-5ax) | [3] |

| ¹³C NMR (100 MHz, D₂O) | δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5) | [3] |

| ESI-MS | m/z 101.1 [M+H]⁺ (free amine); Fragments: m/z 84.1 [M+H-NH₃]⁺, m/z 56.0 [C₃H₆O]⁺ | [3] |

| HRMS | Observed m/z 101.0812 (Calculated for C₅H₁₁NO: 101.0841) | [3] |

Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra. The causality behind using a deuterated solvent like D₂O is to avoid a large interfering solvent signal in the ¹H NMR spectrum. The acidic nature of the hydrochloride salt means the amine protons (NH₃⁺) will exchange with deuterium from D₂O, causing their signal to disappear, which simplifies the spectrum.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts by comparing them to the reference data and predicting splitting patterns. Assign the ¹³C NMR chemical shifts.

Analytical Workflow for Compound Characterization

Caption: A typical workflow for the analytical characterization and verification of the title compound.

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of Tetrahydro-2H-pyran-3-amine is typically achieved through multi-step sequences. A common and efficient strategy involves the reduction of a nitrogen-containing precursor, such as a nitropyran or an oxime. The final hydrochloride salt is then easily formed by treating the free amine with hydrochloric acid.[4]

Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis via reduction of a nitro-precursor.

Protocol: Synthesis via Continuous-Flow Hydrogenation

This method is advantageous for its safety, scalability, and efficiency.[3] The choice of Raney Nickel as a catalyst is due to its high activity and cost-effectiveness for nitro group reductions.

-

System Setup: Prepare a continuous-flow hydrogenation reactor system equipped with a fixed-bed catalyst cartridge containing Raney Nickel.

-

Solution Preparation: Prepare a solution of the starting material, 3-Nitro-tetrahydropyran, in methanol.

-

Reaction Execution:

-

Pump the methanol solution through the heated catalyst bed (e.g., at 50°C).

-

Introduce hydrogen gas into the flow stream at a set pressure (e.g., 30 bar).

-

Collect the output stream containing the product, Tetrahydro-2H-pyran-3-amine (free base).

-

-

Workup and Isolation:

-

Monitor the reaction completion using TLC or LC-MS.

-

Once complete, evaporate the methanol from the collected solution under reduced pressure to yield the crude free amine.

-

-

Salt Formation:

-

Dissolve the crude amine in a minimal amount of methanol or diethyl ether.

-

Slowly add a solution of HCl in ether (or concentrated aqueous HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

-

Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chemical Reactivity and Applications

The primary amine of Tetrahydro-2H-pyran-3-amine is a nucleophilic center, allowing it to participate in a wide range of reactions, including acylation, alkylation, reductive amination, and arylation. This reactivity makes it a valuable building block in drug discovery.[2] The tetrahydropyran ring itself is a privileged structure, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2]

Recent advances have demonstrated the utility of this scaffold in palladium-catalyzed C-H functionalization, allowing for the direct arylation of the tetrahydropyran ring to create highly substituted, complex molecules.[9] This compound and its derivatives are key intermediates in the synthesis of agents targeting neurological disorders, as well as in the development of novel anticancer and anti-inflammatory drugs.[2][10][11]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[4][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperatures range from ambient to 0-8 °C.[2][6]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a foundational building block for modern chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and the biological significance of its core scaffold ensure its continued importance. This guide provides the essential technical information required for its effective use in the laboratory, from analytical characterization and synthesis to its application in the development of next-generation therapeutics and other advanced materials.

References

-

ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Tetrahydropyran-3-ylamine hydrochloride. Retrieved from [Link]

-

ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Retrieved from [Link]

-

PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Cenmed Enterprises. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844). Retrieved from [Link]

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Oxan-3-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]

-

ResearchGate. (2023). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. Retrieved from [Link]

-

NIST WebBook. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Chempure. (2023). (S)-Tetrahydro-2H-pyran-3-amine hydrochloride 97%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%. Retrieved from [Link]

-

ResearchGate. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]

- 7. 675112-58-0 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-81-6 [m.chemicalbook.com]

- 9. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetrahydro-2H-pyran-3-amine Hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

To the researchers, scientists, and drug development professionals who drive innovation, the journey from a promising chemical entity to a viable therapeutic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. Poor aqueous solubility is a primary contributor to low bioavailability, leading to suboptimal drug exposure and potential therapeutic failure.[1] For a compound like Tetrahydro-2H-pyran-3-amine hydrochloride, a chiral amine salt with applications as a synthetic building block in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a cornerstone for successful formulation and development.[2][3]

This guide provides a comprehensive overview of the known solubility of this compound and, more importantly, offers a detailed framework for its systematic evaluation. We will delve into the causality behind experimental choices, grounding our protocols in the principles of physical chemistry and regulatory expectations to ensure the generation of trustworthy, high-fidelity data.

Physicochemical Profile of this compound

Understanding the intrinsic properties of the molecule is paramount to designing robust solubility studies. This compound is a chiral cyclic amine, typically supplied as a colorless to pale yellow solid.[2] The hydrochloride salt form is utilized to enhance aqueous solubility and stability compared to the free base.[3]

Key physicochemical parameters for the (S)-enantiomer are summarized below. Data for the (R)-enantiomer is less prevalent in public literature, highlighting an immediate data gap for researchers working with this stereoisomer.

| Property | Value ((S)-enantiomer) | Method/Source | Significance for Solubility Studies |

| Molecular Formula | C₅H₁₂ClNO | - | Defines the molar mass for concentration calculations. |

| Molecular Weight | 137.61 g/mol | - | Critical for converting mass-based measurements to molarity. |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric Titration[3] | Indicates the compound is a weak base; its solubility will be highly pH-dependent. Below this pKa, the ionized, more soluble form dominates. |

| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry[3] | Provides information on solid-state stability and purity. |

| Hygroscopicity | Deliquescent above 80% Relative Humidity | Dynamic Vapor Sorption[3] | The compound can absorb atmospheric moisture, which can alter its weight and solubility. Requires controlled storage and handling. |

Quantitative Solubility Data: Current Knowledge

Publicly available, peer-reviewed solubility data for this compound is limited. The most definitive data has been reported for the (S)-enantiomer at a single temperature.

Table 2.1: Known Solubility of (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (H₂O) | 48 | ~0.349 | Shake-flask[3] |

| Ethanol (EtOH) | 6 | ~0.044 | Shake-flask[3] |

For the (R)-enantiomer, only qualitative descriptions are available, stating it is "readily soluble in water and polar organic solvents."[2] This lack of quantitative data underscores the necessity for the experimental protocols detailed in this guide.

The Causality of Method Selection: Why the Shake-Flask Method is the Gold Standard

For determining thermodynamic equilibrium solubility—the true measure of a compound's solubility at saturation—the isothermal shake-flask method is the universally recognized gold standard.[4] Its selection is a deliberate choice rooted in ensuring the system reaches a true equilibrium state, which is a foundational principle for accurate physicochemical measurement.

Why it's authoritative:

-

True Equilibrium: The method involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours), allowing the dissolution and precipitation processes to reach a steady state.[4] This avoids the pitfalls of kinetic solubility assays, which can overestimate solubility by generating metastable supersaturated solutions.

-

Regulatory Acceptance: The shake-flask method is explicitly recommended by major regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) M9 guidelines for the Biopharmaceutics Classification System (BCS).[5][6]

The logical workflow for this method is a self-validating system, designed to ensure that the final measurement reflects a true equilibrium state.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Experimental Protocol: A Step-by-Step Guide for this compound

This protocol is designed to generate reliable solubility data for either enantiomer of this compound, with specific considerations for its chemical nature.

Materials and Equipment

-

This compound (specify enantiomer, purity >99%)

-

Solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO)

-

Analytical balance, calibrated

-

Thermostatic shaker bath

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS system

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Pre-Experiment: Establishing Equilibration Time

-

Causality: The time required to reach equilibrium is compound and solvent-dependent. Assuming a standard time (e.g., 24h) without validation can lead to underestimation of solubility.

-

Procedure:

-

Prepare replicate suspensions of the compound in the solvent of interest (e.g., water).

-

Agitate at the desired temperature.

-

At various time points (e.g., 4, 8, 16, 24, 36, and 48 hours), sample the supernatant and measure the concentration.

-

Equilibrium is reached when the concentration plateaus (i.e., consecutive time points yield statistically identical results). Use the time point just after the plateau is reached for the main experiment.

-

Main Solubility Determination Protocol

-

Sample Preparation: Accurately weigh an amount of compound that is confirmed to be in excess of its expected solubility and add it to a series of vials.

-

Insight: For the known solubility in water (48 mg/mL), adding at least 100 mg to 1 mL of water ensures an excess of solid remains.

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. For pH-solubility profiles, use buffers as specified by regulatory guidelines (e.g., pH 1.2, 4.5, 6.8).[5][6]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C for general data, 37°C for BCS data). Agitate for the pre-determined equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the solid to settle. Centrifuge the vials to ensure a clear separation of the supernatant from the solid.

-

Insight: Temperature control during this step is critical. Removing vials to a different temperature environment can cause precipitation or further dissolution, invalidating the results.

-

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute to a suitable concentration for analysis.

-

Insight: Filtration removes any fine particulates that could falsely elevate the concentration measurement. The choice of filter material should be validated to ensure no drug adsorption occurs.

-

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A simple isocratic HPLC method with a C18 column and a mobile phase of acetonitrile/water with a UV detector would be a logical starting point for method development, given the compound's structure.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration_measured × Dilution_Factor × Volume_final) / Volume_initial

pH-Dependent Solubility and the Biopharmaceutics Classification System (BCS)

For drug development, understanding solubility across the physiological pH range of the gastrointestinal tract is mandatory. The ICH M9 guideline defines a drug as "highly soluble" if its highest therapeutic dose is soluble in 250 mL of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[5][6]

With a pKa of 9.2, this compound's solubility is expected to be relatively high and constant at acidic pH (1.2, 4.5) where it is fully ionized. As the pH approaches the pKa, the concentration of the less soluble free base increases, which can cause a sharp decrease in total solubility. A theoretical pH-solubility relationship can be visualized as follows:

Caption: Expected pH-solubility profile for a basic compound.

Experimentally determining this profile using the shake-flask method at pH 1.2, 4.5, 6.8, and a point closer to the pKa (e.g., pH 8.0) is essential for regulatory classification and predicting in vivo dissolution.

Conclusion: From Data Generation to Informed Development

While the existing solubility data for this compound is sparse, this guide provides the scientific rationale and actionable protocols to generate the comprehensive, high-quality data required for modern drug development. By adhering to the principles of thermodynamic equilibrium, validating each step of the experimental process, and understanding the regulatory landscape, researchers can confidently characterize this important building block. The generation and publication of such data for both the (R) and (S) enantiomers in a variety of solvents would be a significant contribution to the field, empowering scientists to make more informed decisions in the pursuit of new medicines.

References

-

ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride - Introduction. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

EMA. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

CP Lab Safety. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

PubChem. Oxan-3-amine. [Link]

-

ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

-

ResearchGate. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride 97% 1245724-46-2 | Chempure [chempure.in]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-82-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

A Methodological Framework for the Preliminary Anticancer Evaluation of Tetrahydro-2H-pyran-3-amine hydrochloride

Abstract: The pyran ring system is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] This guide outlines a comprehensive, multi-phase strategic workflow for the preliminary in vitro anticancer investigation of a novel candidate, Tetrahydro-2H-pyran-3-amine hydrochloride. While extensive research exists on the anticancer potential of the pyran class, this specific molecule remains largely unexplored, presenting a unique opportunity for discovery. This document provides a logical, field-proven framework for researchers, detailing the causality behind experimental choices and furnishing robust, self-validating protocols for an initial, thorough assessment of its cytotoxic and mechanistic potential. The proposed studies are designed to progress from broad cytotoxicity screening to the elucidation of specific cellular mechanisms and molecular signaling pathways, establishing a foundational dataset for any subsequent drug development program.

Introduction and Scientific Rationale

Heterocyclic compounds containing a pyran ring are integral to a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities, including potent anticancer effects.[3] These structures are known to interact with various biological targets, often inducing apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.[4][5]

This compound (C₅H₁₁NO·HCl) is a small molecule characterized by a saturated pyran ring and a primary amine group.[6] The pyran core provides a validated structural motif for potential bioactivity, while the amine functionality offers a key site for hydrogen bonding and potential salt-bridge interactions with enzymatic or receptor targets. This structural combination justifies its selection as a candidate for preliminary anticancer screening.

This technical guide puts forth a systematic, three-phase approach to evaluate the anticancer potential of this compound, beginning with broad-spectrum screening and progressively focusing on its mechanism of action.

Phase I: Broad-Spectrum In Vitro Cytotoxicity Screening

Core Objective: To determine the concentration-dependent cytotoxic effect of this compound across a diverse panel of human cancer cell lines and to establish its initial potency and selectivity.

Experimental Rationale: A broad-spectrum screening approach is the cornerstone of early-stage anticancer drug discovery.[7][8] By testing the compound against a panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia), we can rapidly identify sensitive cancer types, uncover potential patterns of activity, and make informed decisions about which models to pursue for more intensive mechanistic studies. The Sulforhodamine B (SRB) assay is chosen for its reliability, reproducibility, and basis in measuring cellular protein content, which is less susceptible to metabolic interference than tetrazolium-based assays like MTT.[9]

Workflow for Phase I Screening

Caption: Figure 2: Hypothesized inhibition of the PI3K/Akt pathway.

Protocol 4.1: Western Blot Analysis of Key Signaling Proteins

-

Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [10]4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Suggested targets based on the hypothesized pathway include: Phospho-Akt (Ser473), total Akt, Cleaved Caspase-3, PARP, and β-actin (as a loading control).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in p-Akt levels and an increase in cleaved Caspase-3 and cleaved PARP would support the hypothesized mechanism.

Summary and Future Directions

This guide presents a structured and scientifically grounded workflow for the preliminary anticancer evaluation of this compound. By progressing from broad screening to specific mechanistic studies, this framework allows for a comprehensive initial assessment of the compound's potential.

Positive and compelling data from these in vitro phases would provide a strong rationale for advancing the compound to further preclinical studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity. [11]* In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in relevant animal models. [1]* ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.

This systematic approach ensures that resources are directed efficiently, building a robust data package to support the continued development of this compound as a potential novel anticancer agent.

References

-

Dar, A. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]

-

Grover, G., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Rajput, S., et al. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

-

ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]

-

Grover, G., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances. [Link]

-

Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Ahmad, S., et al. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Future Journal of Pharmaceutical Sciences. [Link]

-

Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Orellana, E. A., & Kasinski, A. L. (1991). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute. [Link]

-

Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

Sources

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. chembk.com [chembk.com]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

The Versatile Synthon: A Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride in Modern Organic Synthesis

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system stands out as a privileged scaffold. Its prevalence in numerous natural products and approved pharmaceuticals underscores its significance as a key structural motif for imparting favorable physicochemical and pharmacological properties.[1] Tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block available in both (R) and (S) enantiomeric forms, has emerged as a particularly valuable synthon for the introduction of this desirable cyclic ether functionality.[2][3] This guide provides an in-depth exploration of its synthetic utility, focusing on the core chemical transformations it readily undergoes and its application in the synthesis of complex, biologically active molecules. We will delve into the causality behind experimental choices in key protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

This compound is a colorless to pale yellow solid with moderate solubility in water and polar organic solvents.[2] Its hydrochloride salt form enhances aqueous solubility, a beneficial characteristic for various reaction conditions.[4] As a chiral compound, its stereochemistry is a critical attribute, often playing a pivotal role in the stereoselective synthesis of enantiomerically pure drugs.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | Colorless to pale yellow solid | [2] |

| Chirality | Available as (R) and (S) enantiomers | [2][4] |

| Storage | 2-8°C | [3] |